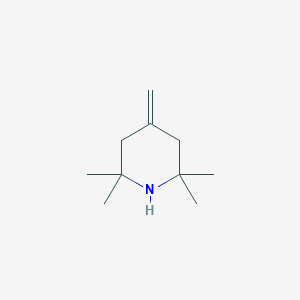
2,2,6,6-Tetramethyl-4-methylenepiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-methylenepiperidine is a chemical compound with the molecular formula C9H19N. It is a derivative of piperidine, characterized by the presence of four methyl groups and a methylene bridge. This compound is known for its unique structural properties and its utility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-methylenepiperidine typically involves the reaction of piperidine with formaldehyde and a suitable reducing agent. The reaction conditions include the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that involves the initial formation of a piperidine derivative, followed by the introduction of methyl groups and the methylene bridge. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6,6-Tetramethyl-4-methylenepiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkyl groups are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-4-methylenepiperidine is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a base in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor.
Medicine: In the development of pharmaceuticals and as a component in drug formulations.
Industry: In the production of polymers and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through its interaction with molecular targets and pathways. It acts as a base, facilitating various chemical reactions by accepting protons. The specific mechanism of action depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethyl-4-methylenepiperidine is compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the methylene bridge.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of the methylene bridge.
1,2,2,6,6-Pentamethylpiperidine: Has an additional methyl group.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-4-methylidenepiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-9(2,3)11-10(4,5)7-8/h11H,1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLISNDFVWLZXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)


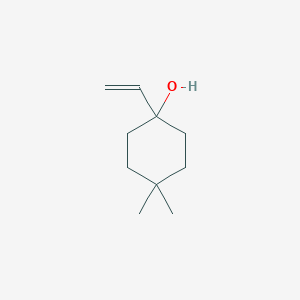
![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
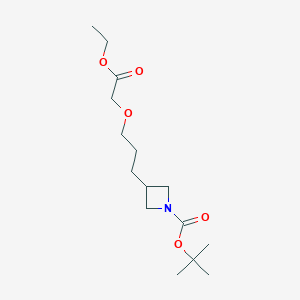
![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)


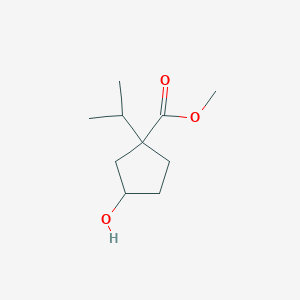
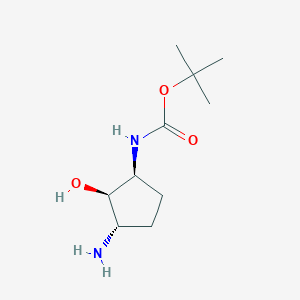
![(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B15362117.png)
